molecular formula C20H19NO4 B12936135 2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12936135
M. Wt: 337.4 g/mol
InChI Key: KEZIXSUGUBOSCL-UHFFFAOYSA-N
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Description

2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the condensation of 7-hydroxycoumarin with N,N-disubstituted cyanoacetamides in the presence of piperidine . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to its specific structural features, such as the presence of the 3,4-dimethylphenyl group and the 2-oxoethyl moiety

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

[2-(3,4-dimethylanilino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C20H19NO4/c1-13-7-8-17(9-14(13)2)21-19(22)12-25-20(23)16-10-15-5-3-4-6-18(15)24-11-16/h3-10H,11-12H2,1-2H3,(H,21,22)

InChI Key

KEZIXSUGUBOSCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2)C

Origin of Product

United States

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